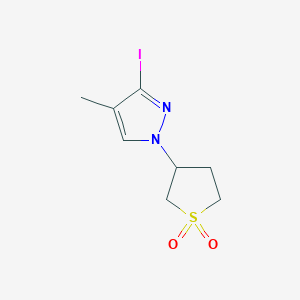
3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C8H11IN2O2S and its molecular weight is 326.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a novel compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and relevant case studies, highlighting its potential applications in therapeutic settings.
The molecular formula of this compound is C8H11IN2O2S with a molecular weight of 326.16 g/mol. The compound features a pyrazole ring and a thiolane moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H11IN2O2S |
| Molecular Weight | 326.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1529378-53-7 |
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole and thiolane structures exhibit significant antitumor activity. For instance, structural variations in similar compounds have been shown to modulate their ability to inhibit tubulin polymerization, a critical process in cell division and cancer progression .
In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death.
Antiviral Properties
The compound has also been evaluated for antiviral activity. Similar pyrazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral polymerases or proteases . Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential pathways for therapeutic development.
Study 1: Synthesis and Biological Evaluation
In a recent study published in Springer Nature, researchers synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. These compounds were screened for antitumoral and antiviral activities, revealing that subtle modifications could significantly alter their efficacy .
Study 2: Mechanistic Insights
A mechanistic study explored the interaction of similar pyrazole compounds with cellular targets. The findings indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . This highlights the importance of further investigating the specific pathways affected by this compound.
Propriétés
IUPAC Name |
3-(3-iodo-4-methylpyrazol-1-yl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2S/c1-6-4-11(10-8(6)9)7-2-3-14(12,13)5-7/h4,7H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQXKACQZHFKMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1I)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














